Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
Description
Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a furopyrimidine derivative with a molecular formula of C₁₃H₁₇N₃O₄ and a molecular weight of 279.30 g/mol . Its structure features a furo[2,3-d]pyrimidine core substituted at the 4-position with a (2-hydroxypropyl)amino group and at the 6-position with a methyl group. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
ethyl 4-(2-hydroxypropylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-4-19-13(18)9-8(3)20-12-10(9)11(15-6-16-12)14-5-7(2)17/h6-7,17H,4-5H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBCRXXNLHCPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NC=NC(=C12)NCC(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[2,3-d]pyrimidine ring system.
Introduction of the Ethyl Ester Group: The carboxylation of the furo[2,3-d]pyrimidine intermediate followed by esterification with ethanol under acidic conditions introduces the ethyl ester group.
Substitution with Hydroxypropylamino Group: The hydroxypropylamino group is introduced via nucleophilic substitution, where a suitable hydroxypropylamine reacts with the intermediate compound.
Methylation: The final step involves the methylation of the furo[2,3-d]pyrimidine core, typically using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ in solvents like THF or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group can form hydrogen bonds with active sites, while the furo[2,3-d]pyrimidine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Furopyrimidine Derivatives
Substituent Variations at the 4-Position
The 4-position of the furopyrimidine scaffold is a critical site for modulating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Hydrogen-Bonding Capacity
- The target compound’s 2-hydroxypropyl group provides a hydroxyl donor/acceptor, enhancing solubility and target binding via H-bonding . In contrast, the butan-2-ylamino analog (E946-0027) lacks this hydroxyl, reducing polarity and possibly limiting interactions with hydrophilic targets .
Molecular Bulk and Pharmacokinetics
- Piperazinyl-acetyl derivatives (e.g., Compound 6) exhibit higher molecular weights (~366 g/mol) and bulkier substituents, which may improve target affinity (e.g., PI3Kα inhibition) but could reduce oral bioavailability due to increased size .
Reactivity and Derivatization Potential
- The chloromethyl-substituted analog (CAS 796067-48-6) introduces a reactive site for further functionalization (e.g., nucleophilic substitution) but raises stability and toxicity concerns .
Aromatic vs. Aliphatic Substituents
- Aryl-substituted analogs like Compound 3a (phenylamino) leverage aromatic π-π stacking for binding to hydrophobic pockets, whereas aliphatic chains (e.g., butan-2-yl) prioritize lipophilicity and membrane penetration .
Biological Activity
Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in research.
The compound's molecular formula is with a molecular weight of 286.31 g/mol. Its structural features include a furo[2,3-d]pyrimidine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.31 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furo[2,3-d]pyrimidine Core : Cyclization of appropriate precursors under acidic conditions.
- Carboxylation and Esterification : Introduction of the ethyl ester group through carboxylation followed by esterification with ethanol.
- Nucleophilic Substitution : The hydroxypropylamino group is introduced via nucleophilic substitution with hydroxypropylamine.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The hydroxypropylamino group can form hydrogen bonds with active sites, while the furo[2,3-d]pyrimidine core engages in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways.
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit significant pharmacological properties:
- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : Studies indicate that this class of compounds has activity against various bacterial strains, suggesting potential use as antimicrobial agents.
Case Studies
-
Antitumor Activity : A study evaluated the effects of a related furo[2,3-d]pyrimidine derivative on human cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations.
Compound Cell Line IC50 (µM) Furo[2,3-d]pyrimidine A549 (Lung) 15 Furo[2,3-d]pyrimidine MCF7 (Breast) 12 -
Enzyme Inhibition : Another study focused on the inhibition of STAT6 by similar compounds, showing that they effectively reduced IL-4-induced Th2 differentiation in T cells.
Compound Enzyme Target IC50 (nM) Related Derivative STAT6 21
Applications
This compound has several applications:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
- Chemical Biology : Utilized to probe biological mechanisms and pathways.
- Synthetic Chemistry : Acts as an intermediate in the synthesis of more complex pharmaceutical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
